2-Chloro-4-nitroaniline
Overview
Description
2-Chloro-4-nitroaniline is a nitroaromatic compound with the chemical formula C6H5ClN2O2. It is widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and corrosion inhibitors. Additionally, it is employed in the manufacture of niclosamide, a molluscicide .
Mechanism of Action
Target of Action
2-Chloro-4-nitroaniline (2-C-4-NA) is a nitroaromatic compound used as an intermediate in the synthesis of dyes, pharmaceuticals, corrosion inhibitors, and in the manufacture of niclosamide, a molluscicide . The primary target of 2-C-4-NA is the bacterial strain Rhodococcus sp. MB-P1, which utilizes 2-C-4-NA as the sole carbon, nitrogen, and energy source .
Mode of Action
The mode of action of 2-C-4-NA involves its biodegradation by Rhodococcus sp. strain MB-P1 under aerobic conditions . The first enzyme in the 2-C-4-NA degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group and production of 4-amino-3-chlorophenol (4-A-3-CP) . This is followed by the involvement of aniline dioxygenase in the second step of 2-C-4-NA degradation .
Biochemical Pathways
The biochemical pathway of 2-C-4-NA degradation involves the transformation of 2-C-4-NA to 4-A-3-CP, which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite . This pathway is characterized by the release of nitrite ions, chloride ions, and ammonia during the degradation of 2-C-4-NA .
Pharmacokinetics
It is known that 2-c-4-na is slightly soluble in water, soluble in organic solvents such as methanol, ethanol, ether, and benzene, but insoluble in coarse gasoline . This solubility profile may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the action of 2-C-4-NA is its biodegradation into less harmful compounds. The degradation of 2-C-4-NA occurs with the release of nitrite ions, chloride ions, and ammonia . This degradation process is beneficial as 2-C-4-NA is marked as a black-listed substance due to its poor biodegradability .
Action Environment
The action of 2-C-4-NA is influenced by environmental factors. For instance, it may undergo covalent chemical bonding with humic materials in the soil, resulting in its chemical alteration to a latent form and tight absorption . Additionally, it may be susceptible to photooxidation in the water column via hydroxyl and peroxy radicals . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-4-nitroaniline are not fully understood. It has been reported that Rhodococcus sp. strain MB-P1 can utilize this compound as the sole carbon, nitrogen, and energy source . This suggests that this compound can interact with certain enzymes and proteins within this bacterium, leading to its degradation .
Cellular Effects
It has been suggested that the compound may have cytotoxic effects
Molecular Mechanism
It has been reported that the compound can be transformed stoichiometrically to 4-amino-3-chlorophenol (4-A-3-CP), which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite . This suggests that this compound may interact with certain biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported that the compound can produce second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam . This suggests that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
It has been suggested that the compound may have toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in a novel aerobic degradation pathway characterized by Rhodococcus sp. strain MB-P1 . The degradation of this compound occurs with the release of nitrite ions, chloride ions, and ammonia .
Transport and Distribution
It has been suggested that the compound may interact with certain transporters or binding proteins .
Subcellular Localization
It has been suggested that the compound may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitroaniline can be synthesized through various methods. One common approach involves the nitration of 2-chloroaniline using nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, this compound is often produced by chlorinating 4-nitroaniline in the presence of hydrochloric acid or nitric acid. The reaction is carried out at controlled temperatures, initially at 5° to 10°C, and then gradually increased to 70°C. The product is then purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-nitroaniline.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Sodium hydroxide is often used for nucleophilic substitution reactions.
Major Products:
Reduction: this compound is reduced to 2-chloro-4-aminophenol.
Substitution: The substitution of the chlorine atom results in the formation of 4-nitroaniline.
Scientific Research Applications
2-Chloro-4-nitroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a substrate in enzymatic studies to understand the metabolism of nitroaromatic compounds.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including niclosamide.
Industry: It is used in the production of dyes and corrosion inhibitors
Comparison with Similar Compounds
4-Nitroaniline: Similar in structure but lacks the chlorine atom.
2-Chloroaniline: Similar in structure but lacks the nitro group.
2,6-Dichloro-4-nitroaniline: Contains an additional chlorine atom compared to 2-Chloro-4-nitroaniline
Uniqueness: this compound is unique due to its dual functional groups (nitro and chloro), which allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in various industrial applications .
Properties
IUPAC Name |
2-chloro-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCWBQIWHWIRGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Record name | 2-CHLORO-4-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021973 | |
Record name | 2-Chloro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloro-4-nitroaniline is a yellow crystalline powder. (NTP, 1992), Yellow solid; [Hawley] Yellow powder; [MSDSonline] | |
Record name | 2-CHLORO-4-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Amino-2-chloro-4-nitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2841 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
205 °C, Flash point = 205 °C | |
Record name | 1-Amino-2-chloro-4-nitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2841 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-AMINO-2-CHLORO-4-NITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5405 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ether, ethanol, acetic acid, Soluble in alcohol, benzene, ether; slightly soluble in water and strong acids | |
Record name | 1-AMINO-2-CHLORO-4-NITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5405 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000485 [mmHg] | |
Record name | 1-Amino-2-chloro-4-nitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2841 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow needles from water | |
CAS No. |
121-87-9 | |
Record name | 2-CHLORO-4-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Chloro-4-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-2-chloro-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-nitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2-chloro-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-4-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSA3ZX337B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-AMINO-2-CHLORO-4-NITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5405 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
225 to 228 °F (NTP, 1992), 108 °C | |
Record name | 2-CHLORO-4-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-AMINO-2-CHLORO-4-NITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5405 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-chloro-4-nitroaniline?
A1: this compound has the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol [].
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly utilize techniques like FT-IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy to characterize this compound. These techniques provide insights into the compound's functional groups, structural arrangements, and electronic transitions [, , ].
Q3: How does the presence of the nitro group influence the properties of this compound?
A3: The nitro group, being strongly electron-withdrawing, significantly impacts this compound's properties. It affects its reactivity, influencing its behavior in chemical reactions and interactions with other molecules [, ].
Q4: Can you elaborate on the supramolecular ordering observed in the triclinic polymorph of this compound?
A4: The triclinic polymorph of this compound exhibits a high Z value (Z=8), leading to an intricate supramolecular arrangement driven by cooperative weak hydrogen bonds and stacking interactions. This unique arrangement contributes to its interesting optical properties, including strong second harmonic generation (SHG) [].
Q5: What are the primary industrial applications of this compound?
A5: this compound serves as a key intermediate in synthesizing various industrial products. Notably, it is used in producing dyes, pharmaceuticals, corrosion inhibitors, and the molluscicide niclosamide [, , ].
Q6: How does this compound behave as a reactant in catalytic hydrogenation?
A6: Studies exploring the catalytic hydrogenation of this compound reveal the influence of factors like catalyst type (palladium or platinum), solvent, and hydrogen pressure on reaction kinetics and selectivity. A significant challenge lies in mitigating the undesired hydrodehalogenation side reaction, which compromises the yield of the target product, 2-chloro-1,4-phenylenediamine [, , , , , ].
Q7: What are the implications of substituents on the hydrogenation of this compound?
A7: The presence of electron-donating or electron-withdrawing substituents on the aromatic ring can significantly influence the rate of hydrogenation and the extent of dehalogenation [].
Q8: How is this compound used in the synthesis of azo dyes?
A8: this compound frequently acts as a diazo component in azo dye synthesis. Researchers explore variations in the coupling component and reaction conditions to achieve desired color shades and properties of the resulting dyes [, , ].
Q9: What are the environmental concerns associated with this compound?
A9: Classified as a black-listed substance due to its poor biodegradability, this compound poses environmental risks. Its presence as a contaminant in water bodies, primarily due to industrial discharge and degradation of niclosamide, raises concerns about potential ecological impacts [, , ].
Q10: What are the known toxicological effects of this compound on living organisms?
A10: Studies reveal the acute toxicity of this compound to aquatic organisms like zebrafish. This compound induces significant hepatotoxicity and microsomal damage in isolated rat hepatocytes, highlighting potential risks to human health [, ].
Q11: How does this compound degrade in the environment?
A11: Research indicates that this compound can degrade in aqueous environments under the influence of factors like pH and sunlight exposure. Degradation products include carbon dioxide, aliphatic acids, and this compound, emphasizing the need for effective environmental monitoring and mitigation strategies [].
Q12: What analytical techniques are employed to detect and quantify this compound in various matrices?
A12: Researchers rely on sensitive analytical methods like gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify this compound in complex matrices such as water, soil, and biological samples [, , , , ].
Q13: How do scientists ensure the accuracy and reliability of these analytical methods?
A13: Method validation is crucial for ensuring accurate and reliable results. Researchers rigorously validate analytical methods by assessing parameters such as linearity, precision, accuracy, recovery, and limits of detection and quantitation [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.